molecular formula C6H19N2O9P B13436695 Ammonium (2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl phosphate

Ammonium (2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl phosphate

Cat. No.: B13436695
M. Wt: 294.20 g/mol
InChI Key: UHJJCHRDMCAMDM-ATVZWOOISA-N
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Description

Ammonium (2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl phosphate is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a phosphate group, making it a versatile molecule in biochemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium (2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl phosphate typically involves the protection of hydroxyl groups followed by phosphorylation. The process begins with the protection of the hydroxyl groups using benzyl or silyl protecting groups. The protected intermediate is then subjected to phosphorylation using reagents such as phosphorus oxychloride or phosphoric acid derivatives under controlled conditions. The final step involves the deprotection of the hydroxyl groups to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Ammonium (2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents such as alkyl halides. The reactions typically occur under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .

Scientific Research Applications

Ammonium (2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl phosphate has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is involved in various biochemical pathways and is used in studies related to enzyme mechanisms and metabolic processes.

    Medicine: It has potential therapeutic applications, including drug development and delivery systems.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ammonium (2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl phosphate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that drive various biochemical processes. Its phosphate group plays a crucial role in these interactions, facilitating the transfer of phosphate groups in phosphorylation reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ammonium (2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl phosphate is unique due to its combination of multiple hydroxyl groups and a phosphate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C6H19N2O9P

Molecular Weight

294.20 g/mol

IUPAC Name

diazanium;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate

InChI

InChI=1S/C6H13O9P.2H3N/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);2*1H3/t2-,3-,4+,5+,6-;;/m1../s1

InChI Key

UHJJCHRDMCAMDM-ATVZWOOISA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.[NH4+].[NH4+]

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[NH4+].[NH4+]

Origin of Product

United States

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